molecular formula C16H26O2 B3032636 2-(2,4-Di-tert-butylphenoxy)ethanol CAS No. 31692-02-1

2-(2,4-Di-tert-butylphenoxy)ethanol

Cat. No.: B3032636
CAS No.: 31692-02-1
M. Wt: 250.38 g/mol
InChI Key: KJOBWUJBJNWUMZ-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-butylphenoxy)ethanol is an organic compound with the molecular formula C16H26O2. It is a derivative of phenol, where the phenolic hydrogen is replaced by a this compound group. This compound is known for its stability and resistance to oxidation, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethanol typically involves the reaction of 2,4-di-tert-butylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide. The process can be summarized as follows:

    Reactants: 2,4-di-tert-butylphenol and ethylene oxide.

    Catalyst: Potassium hydroxide.

    Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-150°C, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced catalysts and automated control systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-butylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The phenolic group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated alcohols.

    Substitution: Various substituted phenolic derivatives.

Scientific Research Applications

2-(2,4-Di-tert-butylphenoxy)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation and degradation of polymers.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Explored for its potential use in drug formulations due to its stability and low toxicity.

    Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethanol primarily involves its antioxidant properties. The compound can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This action is facilitated by the phenolic hydroxyl group, which is capable of stabilizing free radicals through resonance.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: A precursor to 2-(2,4-Di-tert-butylphenoxy)ethanol, known for its antioxidant properties.

    2,6-Di-tert-butylphenol: Another phenolic compound with similar antioxidant characteristics.

Uniqueness

This compound is unique due to its enhanced stability and resistance to oxidation compared to its analogs. The presence of the ethoxy group provides additional steric hindrance, further protecting the phenolic core from oxidative degradation.

Properties

IUPAC Name

2-(2,4-ditert-butylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOBWUJBJNWUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185585
Record name Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31692-02-1, 52073-65-1
Record name Smachivatel DB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52073-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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